![molecular formula C18H18N4O2 B14879590 N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide](/img/structure/B14879590.png)
N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-(3-methylphenoxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD05023079” is known as Lenalidomide. Lenalidomide is a derivative of thalidomide and is primarily used as an immunomodulatory drug. It has significant applications in the treatment of various hematological malignancies, including multiple myeloma and myelodysplastic syndromes. Lenalidomide exhibits anti-inflammatory, anti-angiogenic, and anti-neoplastic properties, making it a versatile compound in medical research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lenalidomide is synthesized through a multi-step process starting from phthalic anhydride. The key steps involve:
Cyclization: Phthalic anhydride reacts with ammonia to form phthalimide.
Reduction: Phthalimide is reduced to phthalylamine.
Condensation: Phthalylamine undergoes condensation with isobutyraldehyde to form the intermediate compound.
Cyclization and Oxidation: The intermediate compound is cyclized and oxidized to form Lenalidomide.
Industrial Production Methods
In industrial settings, the production of Lenalidomide involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: Lenalidomide can be oxidized to form reactive intermediates.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: Lenalidomide can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of Lenalidomide, which can have different pharmacological properties and applications.
Scientific Research Applications
Lenalidomide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its role in modulating immune responses and its effects on cellular pathways.
Medicine: Widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematological conditions.
Industry: Employed in the development of new therapeutic agents and in drug formulation studies.
Mechanism of Action
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: It enhances the immune response by stimulating T cells and natural killer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Direct Anti-tumor Activity: Induces apoptosis in cancer cells by modulating various signaling pathways, including the ubiquitin-proteasome pathway.
Comparison with Similar Compounds
Lenalidomide is often compared with other immunomodulatory drugs such as thalidomide and pomalidomide. While all three compounds share a similar core structure, Lenalidomide is unique due to its enhanced potency and reduced side effects. Thalidomide, the parent compound, has significant teratogenic effects, which are minimized in Lenalidomide. Pomalidomide, another derivative, is used in cases where patients are resistant to Lenalidomide.
List of Similar Compounds
- Thalidomide
- Pomalidomide
- Apremilast (another derivative with different therapeutic applications)
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(3-amino-2H-isoindol-1-yl)imino]-2-(3-methylphenoxy)propanamide |
InChI |
InChI=1S/C18H18N4O2/c1-11-6-5-7-13(10-11)24-12(2)18(23)22-21-17-15-9-4-3-8-14(15)16(19)20-17/h3-10,12,20H,19H2,1-2H3 |
InChI Key |
IXTVDRJDLZHSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N=NC2=C3C=CC=CC3=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


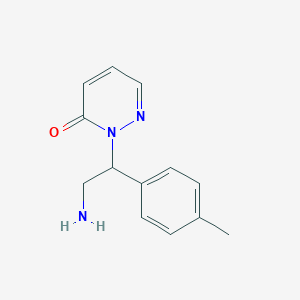
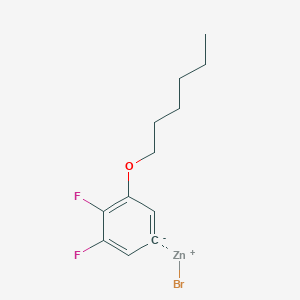
![5-(4-Fluorophenyl)-N-[2-(thiophen-2-YL)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14879538.png)
![(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14879539.png)
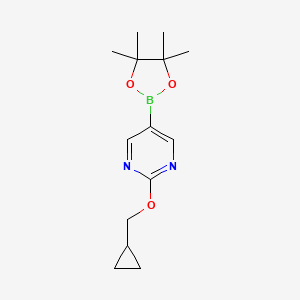
![9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide](/img/structure/B14879551.png)
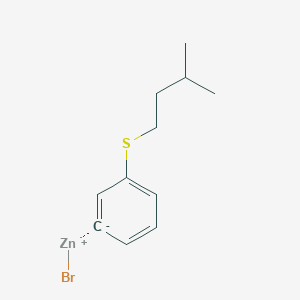

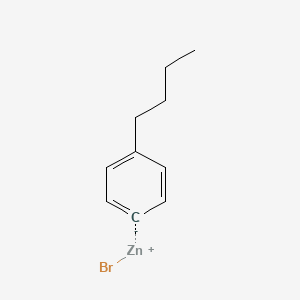


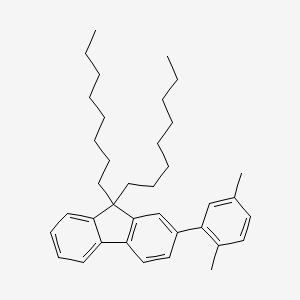
![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879600.png)
![2-(5-Bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B14879616.png)
